3-Buten-1-ol, 1-methanesulfonate
Overview
Description
3-Buten-1-ol, 1-methanesulfonate is an organic compound with the molecular formula C5H10O3S. It is also known as but-3-en-1-yl methanesulfonate. This compound is characterized by the presence of a butenyl group attached to a methanesulfonate ester. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Buten-1-ol, 1-methanesulfonate can be synthesized through the reaction of 3-buten-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-ol, 1-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Addition Reactions: The double bond in the butenyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen halides (HCl, HBr) and halogens (Br2, Cl2) are used under mild conditions to add across the double bond.
Major Products Formed
Scientific Research Applications
3-Buten-1-ol, 1-methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: It can be used to modify biomolecules through chemical reactions, aiding in the study of biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Buten-1-ol, 1-methanesulfonate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The double bond in the butenyl group allows for addition reactions with electrophiles. These reactions can modify the structure of target molecules, leading to various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Buten-1-ol: Similar structure but lacks the methanesulfonate group.
Methanesulfonic Acid: Contains the methanesulfonate group but lacks the butenyl group.
3-Butenyl Iodide: Similar structure but with an iodide group instead of methanesulfonate.
Uniqueness
3-Buten-1-ol, 1-methanesulfonate is unique due to the combination of the butenyl group and the methanesulfonate ester. This combination provides distinct reactivity patterns, making it versatile for various chemical transformations. Its ability to undergo both nucleophilic substitution and addition reactions sets it apart from similar compounds .
Properties
IUPAC Name |
but-3-enyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-3-4-5-8-9(2,6)7/h3H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCDQBNHYFYQAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40671-34-9 | |
Record name | but-3-en-1-yl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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